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Compound of Interest

Compound Name: N-Acetylpyrrolidine

Cat. No.: B1266023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Acetylpyrrolidine, a key chemical intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a
clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring
these spectra are also provided, offering valuable insights for researchers in analytical
chemistry, organic synthesis, and pharmaceutical development.

Spectroscopic Data Summary

The empirical formula for N-Acetylpyrrolidine is CeH11NO, with a molecular weight of 113.16
g/mol .[1] The following tables summarize the key spectroscopic data obtained for this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
The proton NMR spectrum of N-Acetylpyrrolidine was acquired in deuterated chloroform

(CDCIs) on a 400 MHz instrument. The chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm
-N-CHz- (a to

~3.4 t 2H _
Nitrogen)

~2.1 S 3H -CO-CHs
-CH2-CH2- (B and y to

~1.9 m 4H ® Y

Nitrogen)

13C NMR Data

The carbon-13 NMR spectrum of N-Acetylpyrrolidine was also recorded in CDCls. The

chemical shifts (&) are reported in ppm.

Chemical Shift (6) ppm Assignment

~169 C=0 (Amide)

~46 -N-CH:z- (a to Nitrogen)
~25 -CH:- (B to Nitrogen)
~24 -CH:- (y to Nitrogen)
~22 -CO-CHs

Infrared (IR) Spectroscopy

The IR spectrum of N-Acetylpyrrolidine was obtained from a neat liquid sample. The table
below lists the major absorption bands and their corresponding functional groups.
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Wavenumber (cm~12)

Intensity

Functional Group

Assignment
~2970 Strong C-H stretch (alkane)
~1650 Strong C=0 stretch (amide)
~1430 Medium C-H bend (alkane)
~1270 Medium C-N stretch

Mass Spectrometry (MS)

The mass spectrum of N-Acetylpyrrolidine was obtained using electron ionization (El). The

major fragments and their mass-to-charge ratios (m/z) are presented below.

mlz Relative Intensity Proposed Fragment
113 High [M]* (Molecular lon)
70 High [M - COCHs]*

43 Very High [COCHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited above.

These protocols are representative of standard procedures for the analysis of small organic

molecules like N-Acetylpyrrolidine.

'H and **C Nuclear Magnetic Resonance (NMR)

Spectroscopy

1. Sample Preparation:

o Approximately 10-20 mg of N-Acetylpyrrolidine is accurately weighed and dissolved in
about 0.6-0.7 mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard.[2]
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The solution is transferred to a 5 mm NMR tube.
The sample is vortexed to ensure homogeneity.
. Instrument Setup and Data Acquisition:

A 400 MHz NMR spectrometer is used for *H NMR and a corresponding frequency for 13C
NMR.[3][4]

The NMR tube is placed in the spectrometer's probe.
The magnetic field is locked onto the deuterium signal of the CDCls.
Shimming is performed to optimize the magnetic field homogeneity.

For *H NMR, a standard single-pulse experiment is typically used with a pulse angle of 45-90
degrees.

For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to
singlets for each carbon.[5][6]

The number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 8-16
scans for *H and 64 or more for 13C).[5]

A relaxation delay of 1-2 seconds is commonly used between scans for qualitative spectra.

[5]
. Data Processing:
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
Phase correction is applied to ensure all peaks are in the positive phase.
Baseline correction is performed to obtain a flat baseline.
The spectrum is referenced to the TMS signal at 0.00 ppm.

For *H NMR, the signals are integrated to determine the relative number of protons.
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Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

For a neat liquid sample, a single drop of N-Acetylpyrrolidine is placed directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7][8]
ATR is a common technique for liquid samples as it requires minimal sample preparation.[9]

Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt
plates (e.g., NaCl or KBr).[7]

. Instrument Setup and Data Acquisition:

A background spectrum of the empty ATR crystal or clean salt plates is collected first. This is
used to subtract any atmospheric or instrumental interferences.

The sample is then placed on the ATR crystal or between the salt plates and introduced into
the spectrometer.

The spectrum is typically recorded over the range of 4000-400 cm~1.[10]

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[7]
. Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber.

Peak picking is performed to identify the wavenumbers of the major absorption bands.

Electron lonization Mass Spectrometry (EI-MS)

1. Sample Introduction:

* N-Acetylpyrrolidine, being a volatile liquid, is typically introduced into the mass
spectrometer via a Gas Chromatography (GC) system (GC-MS).[11] This allows for
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separation from any impurities prior to mass analysis.

o A small amount of the sample is injected into the GC, where it is vaporized and carried
through the chromatographic column by an inert gas.

2. lonization and Mass Analysis:
e As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.

 In the ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing them to ionize and fragment.[12][13] This is a hard
ionization technique that produces a characteristic fragmentation pattern.[12][14]

e The resulting positively charged ions (the molecular ion and various fragment ions) are
accelerated into the mass analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» Adetector records the abundance of each ion.

3. Data Processing:

e A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

e The spectrum is analyzed to identify the molecular ion peak and the major fragment ions,
which provides information about the molecular weight and structure of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as N-Acetylpyrrolidine.
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Spectroscopic Analysis Workflow for N-Acetylpyrrolidine
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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